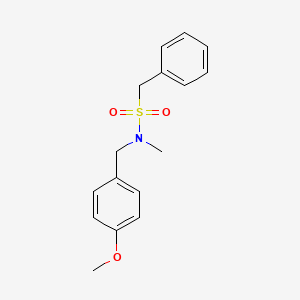![molecular formula C22H19N3O B11109426 N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)
N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it has been used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-inflammatory and analgesic agent. In medicine, it has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it has been explored for its potential use in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to selectively inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition provides anti-inflammatory effects while minimizing gastric side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can be compared with other indole derivatives, such as 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives. These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-25-15-18(20-11-4-5-12-21(20)25)14-23-24-22(26)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14-15H,13H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
LWNCQDDAEOYCHK-OEAKJJBVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11109344.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B11109352.png)
![(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)

![4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide](/img/structure/B11109366.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)

![1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11109385.png)
![2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109392.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide](/img/structure/B11109402.png)
![3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109405.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)
